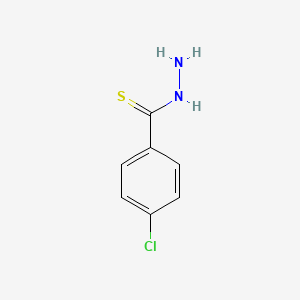

4-Chloro-thiobenzoic acid hydrazide

説明

4-Chloro-thiobenzoic acid hydrazide is a substituted hydrazide derivative characterized by a benzoyl backbone functionalized with a chlorine atom at the para position and a thio (-S-) group. This compound belongs to the broader class of hydrazides, which are widely studied for their diverse chemical reactivity and biological activities, including antimicrobial, antitumor, and enzyme inhibitory properties . The presence of both chloro and thio substituents enhances its electron-withdrawing and nucleophilic characteristics, making it a versatile intermediate in organic synthesis and drug development.

特性

分子式 |

C7H7ClN2S |

|---|---|

分子量 |

186.66 g/mol |

IUPAC名 |

4-chlorobenzenecarbothiohydrazide |

InChI |

InChI=1S/C7H7ClN2S/c8-6-3-1-5(2-4-6)7(11)10-9/h1-4H,9H2,(H,10,11) |

InChIキー |

LIEZULYVFSHGIR-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1C(=S)NN)Cl |

製品の起源 |

United States |

類似化合物との比較

Substituent Effects on Reactivity and Bioactivity

- 4-(Benzenesulfonamido)benzoic Acid Hydrazide (): This compound features a sulfonamide group instead of a thio group. The sulfonamide enhances antimicrobial activity due to its strong electron-withdrawing nature and hydrogen-bonding capacity .

- Pyridinecarboxylic Acid Hydrazides () :

Derivatives like 2-, 3-, and 4-pyridinecarboxylic acid hydrazides replace the benzene ring with a pyridine moiety. The nitrogen in the pyridine ring increases polarity and basicity, altering solubility and interaction with biological targets (e.g., Mycobacterium tuberculosis) . - 2-Furancarboxylic Acid Hydrazide () :

The furan ring introduces conjugated π-electrons, which may influence redox activity. This compound has been used to synthesize Pd complexes with antibacterial properties, suggesting that 4-chloro-thiobenzoic acid hydrazide could similarly coordinate metals for enhanced bioactivity .

Chlorinated Hydrazides

- 4-(4-Chlorophenyl)-2-Hydrazinylthiazole (): This compound combines a thiazole ring with a para-chlorophenyl group.

- The thio group in the target compound might instead favor hydrophobic interactions .

Specialized Modifications

Antimicrobial Activity

- Coumarinyl Acetic Acid Hydrazides () : Exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli, comparable to sulfonamide derivatives .

- 4-(Benzenesulfonamido)benzoic Acid Hydrazide () : Shows diuretic and anticonvulsant activities, suggesting that 4-chloro-thiobenzoic acid hydrazide may also target ion channels or neurotransmitter receptors .

Comparative Data Table

Key Research Findings and Trends

- Structure-Activity Relationships : Chlorine and sulfur substituents enhance bioactivity by modulating electronic and steric properties. Thio groups improve lipophilicity, while sulfonamides favor hydrogen bonding .

- Synthetic Flexibility : Enzymatic methods () and cyclocondensation () enable diverse functionalization, expanding applications from pharmaceuticals to materials science .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。